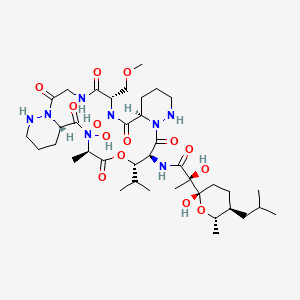![molecular formula C9H7BrN2O B597463 3-Bromo-7-méthylimidazo[1,2-a]pyridine-2-carbaldéhyde CAS No. 1313712-52-5](/img/structure/B597463.png)
3-Bromo-7-méthylimidazo[1,2-a]pyridine-2-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics . The presence of a bromine atom and a formyl group in its structure makes it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Analyse Des Réactions Chimiques
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparaison Avec Des Composés Similaires
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and formyl groups, leading to different reactivity and applications.
7-Methylimidazo[1,2-a]pyridine:
The presence of the bromine and formyl groups in 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde makes it unique and valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGZWQDUAEDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724475 |
Source


|
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-52-5 |
Source


|
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/new.no-structure.jpg)











![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

